![molecular formula C20H17N5O3 B10926597 N-(2,3-dimethoxyphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10926597.png)
N-(2,3-dimethoxyphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~7~-(2,3-DIMETHOXYPHENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and is substituted with phenyl and dimethoxyphenyl groups
Preparation Methods
The synthesis of N7-(2,3-DIMETHOXYPHENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves a multi-step process:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzaldehyde and 1-(2-hydroxy-6-methoxyphenyl)ethanone.
Formation of Chalcone: These starting materials are reacted in the presence of aqueous potassium hydroxide (KOH) to form a chalcone intermediate.
Cyclization: The chalcone intermediate is then reacted with 1,2,4-triazol-5-amine in the presence of triethylamine and dimethylformamide (DMF) under reflux conditions to form the triazolopyrimidine core.
Purification: The crude product is purified by recrystallization from ethanol to yield the final compound.
Chemical Reactions Analysis
N~7~-(2,3-DIMETHOXYPHENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and dimethoxyphenyl groups, using reagents like halogens or alkylating agents.
Scientific Research Applications
N~7~-(2,3-DIMETHOXYPHENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-cancer agent by inducing apoptosis in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N7-(2,3-DIMETHOXYPHENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves several molecular targets and pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as BAX and caspase-3 and -9, while downregulating the anti-apoptotic protein Bcl-2.
Anti-Epileptic Activity: The compound’s anti-epileptic activity is mediated through its interaction with GABAA receptors, enhancing inhibitory neurotransmission and reducing neuronal excitability.
Comparison with Similar Compounds
N~7~-(2,3-DIMETHOXYPHENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:
7’-Amino-4’H-spiro[cyclohexane-1,5’-[1,2,4]triazolo-pyrimidine]-6’-carbonitrile: This compound also features a triazolopyrimidine core but differs in its spirocyclic structure and functional groups.
Quinazolin-4(3H)-one derivatives containing a 1,2,4-triazolo[1,5-a]pyrimidine moiety: These compounds are designed for antimicrobial applications and have a different substitution pattern compared to N7-(2,3-DIMETHOXYPHENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE.
Properties
Molecular Formula |
C20H17N5O3 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(2,3-dimethoxyphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H17N5O3/c1-27-17-10-6-9-14(18(17)28-2)23-19(26)16-11-15(13-7-4-3-5-8-13)24-20-21-12-22-25(16)20/h3-12H,1-2H3,(H,23,26) |
InChI Key |
NGFLIDFSGXHFTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10926514.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926517.png)
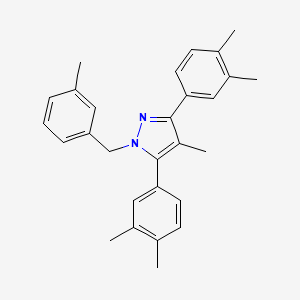
![N-(3-acetylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926530.png)
![1-[4-(4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazino)phenyl]-1-ethanone](/img/structure/B10926547.png)
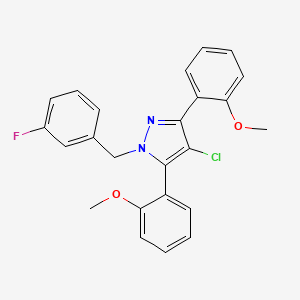
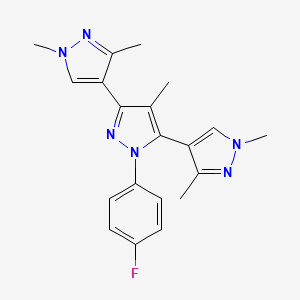
![4-bromo-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B10926577.png)
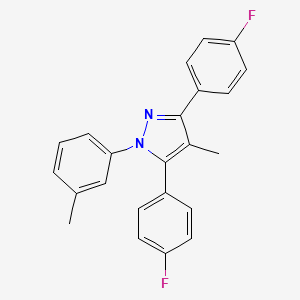
![1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10926600.png)
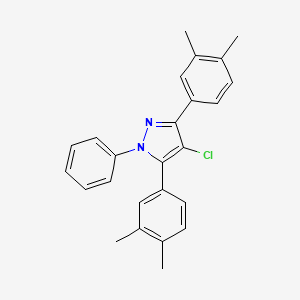
![4-methyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B10926612.png)
![4-[1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B10926620.png)

